Ethyl (6-methoxy-2-naphthoyl) acetate

CAS No.:

Cat. No.: VC13929205

Molecular Formula: C16H16O4

Molecular Weight: 272.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H16O4 |

|---|---|

| Molecular Weight | 272.29 g/mol |

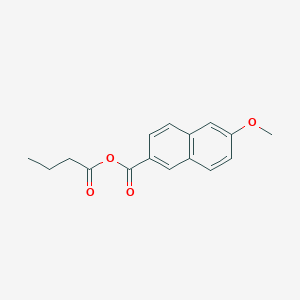

| IUPAC Name | butanoyl 6-methoxynaphthalene-2-carboxylate |

| Standard InChI | InChI=1S/C16H16O4/c1-3-4-15(17)20-16(18)13-6-5-12-10-14(19-2)8-7-11(12)9-13/h5-10H,3-4H2,1-2H3 |

| Standard InChI Key | LDXWSHJSCXBBEJ-UHFFFAOYSA-N |

| Canonical SMILES | CCCC(=O)OC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

Ethyl 6-methoxy-2-naphthoate comprises a naphthalene ring substituted with a methoxy group at position 6 and an ethoxycarbonyl group at position 2. X-ray analysis confirms the methoxy group’s near-coplanarity with the aromatic system (torsion angle: 85.31°), while the ethoxy group deviates significantly, adopting a twisted conformation to minimize steric hindrance . The naphthalene core exhibits bond lengths consistent with aromatic delocalization, with C–C distances averaging 1.42 Å.

Table 1: Crystallographic Data for Ethyl 6-Methoxy-2-Naphthoate

| Parameter | Value |

|---|---|

| Empirical formula | C₁₄H₁₄O₃ |

| Crystal system | Orthorhombic |

| Space group | Pbca |

| Unit cell dimensions | a = 14.7132(9) Å |

| b = 6.1977(4) Å | |

| c = 25.362(2) Å | |

| Volume | 2312.7(3) ų |

| Density | 1.323 Mg/m³ |

| Radiation type | Mo Kα (λ = 0.71073 Å) |

Crystallographic Refinement

The structure was refined to an R factor of 0.039 and wR of 0.103, with all hydrogen atoms placed geometrically. Displacement parameters indicate minimal thermal motion, consistent with a rigid aromatic system. The ethoxy group’s torsional flexibility is evidenced by higher displacement parameters for terminal methyl hydrogens .

Synthesis and Industrial Production

Synthetic Methodology

Ethyl 6-methoxy-2-naphthoate is synthesized via esterification of 6-methoxy-2-naphthoic acid with ethanol under acidic catalysis. Industrial batches from Strides Arco Labs (Mangalore, India) yield colorless plates via slow evaporation from acetone-toluene mixtures (m.p. 359–361 K) . The process emphasizes solvent polarity and temperature control to optimize crystal quality.

Pharmaceutical Applications

Role in NSAID Synthesis

As a precursor to naproxen and related NSAIDs, ethyl 6-methoxy-2-naphthoate undergoes hydrolysis to yield 6-methoxy-2-naphthoic acid, which is subsequently coupled with chiral auxiliaries. The methoxy group enhances COX-2 selectivity, reducing gastrointestinal toxicity compared to early NSAIDs .

Structure-Activity Relationships

The compound’s planar naphthyl system facilitates π-π stacking with COX-2’s hydrophobic pocket, while the ethoxy group’s torsion modulates solubility. Comparative studies with methyl analogs reveal slower hydrolysis kinetics, advantageous for sustained-release formulations .

Physicochemical Properties

Thermal Behavior

Differential scanning calorimetry (DSC) shows a sharp endotherm at 360 K, correlating with the melting point. The absence of polymorphic transitions below 400 K ensures formulation stability across processing temperatures .

Solubility Profile

Ethyl 6-methoxy-2-naphthoate exhibits low aqueous solubility (0.12 mg/mL at 298 K) but high miscibility in organic solvents like ethanol and dichloromethane. This dichotomy informs its use in lipid-based drug delivery systems .

Table 2: Atomic Displacement Parameters (Ų)

| Atom | U₁₁ | U₂₂ | U₃₃ |

|---|---|---|---|

| O1 | 0.039 | 0.033 | 0.022 |

| C12 | 0.029 | 0.032 | 0.027 |

| C14 | 0.046 | 0.040 | 0.033 |

Future Research Directions

Derivative Development

Modifying the ethoxy group to bulkier substituents (e.g., isopropyl) could enhance metabolic stability. Computational modeling suggests that fluorinated analogs may improve blood-brain barrier penetration for neuroinflammatory applications .

Green Synthesis Initiatives

Current work explores enzyme-catalyzed esterification to reduce reliance on harsh acids. Pilot studies with lipase B from Candida antarctica show 85% conversion under mild conditions, aligning with sustainable chemistry goals .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume